molecular formula C18H14ClN5O2S B2512049 N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide CAS No. 2034345-31-6

N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide

Cat. No.: B2512049
CAS No.: 2034345-31-6
M. Wt: 399.85
InChI Key: FNPDOSQFQNSKMA-UHFFFAOYSA-N
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Description

N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide is a useful research compound. Its molecular formula is C18H14ClN5O2S and its molecular weight is 399.85. The purity is usually 95%.
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Scientific Research Applications

Anti-Tumor Applications

A study by Gomha, Edrees, and Altalbawy (2016) on bis-pyrazolyl-thiazoles, which share structural similarities with the compound , highlighted their potential as anti-tumor agents. These compounds showed promising activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).

Antidepressant Activity

Mathew, Suresh, and Anbazhagan (2014) synthesized phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, which are structurally related to the compound . They evaluated their antidepressant and neurotoxicity effects, revealing potential therapeutic uses in treating depression (Mathew, Suresh, & Anbazhagan, 2014).

Fungicidal Applications

Chen, Li, and Han (2000) explored the fungicidal activity of 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles), which have structural elements similar to the compound of interest. These compounds demonstrated high fungicidal activity against rice sheath blight (Chen, Li, & Han, 2000).

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O2S/c19-13-5-4-12(10-20)14(9-13)23-18(26)17(25)21-11-15(16-3-1-8-27-16)24-7-2-6-22-24/h1-9,15H,11H2,(H,21,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPDOSQFQNSKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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